molecular formula C18H17F4N3O4S B1193021 KR-26556

KR-26556

Cat. No.: B1193021
M. Wt: 447.4046
InChI Key: VPVGGXRVWGBGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KR-26556 is a sulfamoylbenzamide-based hepatitis B virus (HBV) capsid assembly modulator (CAM) developed to inhibit viral replication by disrupting the formation of functional viral capsids. It belongs to the sulfamoylbenzamide (SBA) class of compounds, which act as capsid assembly accelerators, promoting the formation of aberrant capsid structures that prevent encapsidation of viral pregenomic RNA (pgRNA) and polymerase .

Properties

Molecular Formula

C18H17F4N3O4S

Molecular Weight

447.4046

IUPAC Name

2-amino-4-fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide

InChI

InChI=1S/C18H17F4N3O4S/c19-12-8-15(23)11(18(27)24-9-5-13(20)17(22)14(21)6-9)7-16(12)30(28,29)25-3-1-10(26)2-4-25/h5-8,10,26H,1-4,23H2,(H,24,27)

InChI Key

VPVGGXRVWGBGDZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(F)=C(F)C(F)=C1)C2=CC(S(=O)(N3CCC(O)CC3)=O)=C(F)C=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KR-26556;  KR-26556;  KR-26556; 

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Chemical Structure: KR-26556 features a central aromatic ring substituted with fluorine (position 4) and methoxy (position 6) groups. A 3,4-difluoro modification further enhances its conformational disruption of the HBV core protein (HBc) dimer, inducing the formation of nonfunctional tubular particles .
  • Pharmacological Profile :
    • Potency : EC₅₀ = 40 nM in HBV DNA reduction assays in HepG2.2.15 cells, significantly outperforming its parent compound NVR 3-778 (EC₅₀ = 0.36 µM) .
    • Selectivity Index : >250-fold selectivity over cytotoxicity in cell viability assays .
    • Pharmacokinetics (PK) : Oral bioavailability of 80%, moderate clearance (0.81 L/h/kg), and low CYP enzyme inhibition, suggesting favorable in vivo safety .

This compound is under preclinical evaluation, with structural optimizations focusing on improving capsid-binding affinity and metabolic stability .

Comparison with Similar Compounds

HBV CAMs are classified into two main structural classes: heteroaryldihydropyrimidines (e.g., Bay41-4109, GLS4) and sulfamoylbenzamides (e.g., NVR 3-778, this compound). Below is a detailed comparison of this compound with key analogues:

Table 1: Comparative Analysis of this compound and Similar HBV Capsid Assembly Modulators

Compound Class EC₅₀ (In Vitro) Selectivity Index Key Structural Features Pharmacokinetics/Clinical Status
This compound Sulfamoylbenzamide 40 nM >250 3,4-Difluoro; 6-methoxy substituents 80% oral bioavailability; preclinical
NVR 3-778 Sulfamoylbenzamide 0.36 µM 120 Parent compound; unmodified aromatic ring Phase II clinical trials
AT-130 Sulfamoylbenzamide 40 nM Not reported Similar scaffold, lacks methoxy group Preclinical
GLP-26 Glyoxamide derivative 65 nM >150 Glyoxamide core; spherical capsid induction In vivo efficacy in mouse models
Bay41-4109 Heteroaryldihydropyrimidine 90 nM 50 Bicyclic heteroaromatic core Phase I discontinued due to toxicity
GLS4 Tetrahydropyrrolopyrimidine 12 nM >800 Pyrrolopyrimidine scaffold Phase II (China)

Key Findings:

Structural Advantages of this compound :

  • Fluorine substitutions at positions 3 and 4 increase hydrophobic interactions with the HBc dimer interface, stabilizing aberrant capsid conformations .
  • Methoxy groups enhance solubility and reduce metabolic degradation compared to NVR 3-778 .

Potency and Selectivity :

  • This compound’s EC₅₀ is 9-fold lower than NVR 3-778 and comparable to AT-130, but with higher selectivity (>250 vs. 120 for NVR 3-778) .
  • Heteroaryldihydropyrimidines like GLS4 show higher potency (EC₅₀ = 12 nM) but narrower therapeutic windows due to toxicity risks .

Mechanistic Differences :

  • This compound and AT-130 induce tubular capsid structures , whereas GLP-26 forms spherical aggregates , both preventing pgRNA packaging .
  • Bay41-4109 and GLS4 destabilize capsid protein dimers via direct binding to hydrophobic pockets .

NVR 3-778, while less potent, has advanced to Phase II trials due to earlier development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KR-26556
Reactant of Route 2
KR-26556

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